molecular formula C9H6F6O2S B1399798 2-Fluoro-4-(pentafluorosulfur)cinnamic acid CAS No. 1240261-78-2

2-Fluoro-4-(pentafluorosulfur)cinnamic acid

Cat. No. B1399798
CAS RN: 1240261-78-2
M. Wt: 292.2 g/mol
InChI Key: ICENTUPDUJFMBS-DUXPYHPUSA-N
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Description

“2-Fluoro-4-(pentafluorosulfur)cinnamic acid” is a chemical compound with the CAS Number: 1240261-78-2 . It has a molecular weight of 292.2 . The IUPAC name for this compound is (2E)-3-[2-fluoro-4-(pentafluoro-lambda~6~-sulfanyl)phenyl]-2-propenoic acid .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C9H6F6O2S/c10-8-5-7(18(11,12,13,14)15)3-1-6(8)2-4-9(16)17/h1-5H,(H,16,17)/b4-2+ .


Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature .

Scientific Research Applications

Fluorine-18 Fluorodeoxyglucose (2-[18F]FDG) in Medical Imaging

2-[18F]FDG, a radiopharmaceutical used in positron emission tomography/computed tomography (PET/CT) imaging, has been evaluated for its role in patients with COVID-19. The findings suggest its utility in the incidental detection of interstitial pneumonia suspected for COVID-19, but not as a substitute or integration for high-resolution CT for diagnosing or monitoring the disease (Annunziata et al., 2020).

Cinnamic Acids in Polypharmacy Reduction for Type 2 Diabetes Mellitus

Cinnamic acids (CAs) and related compounds have potential in reducing polypharmacy in managing pre- and post-onset Type 2 Diabetes Mellitus (T2DM) by potentially managing multiple related features like central obesity, hyperglycemia, hypertension, etc. Trans-CA and other related compounds like chlorogenic acid, cinnamaldehyde, caffeic acid, and ferulic acid show promise in managing these conditions (Barre & Mizier-Barre, 2020).

Hydrofluoric Acid: Burns and Systemic Toxicity

Hydrofluoric acid, known for its corrosive potential and high toxicity, can cause burns, tissue necrosis, and systemic toxicity. This study reviews the hazardous effects, protective measures, and medical treatments related to HF exposure, which may be relevant when considering the safety aspects of handling fluorine-containing compounds (Bajraktarova-Valjakova et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P280 and P304+P340 .

properties

IUPAC Name

(E)-3-[2-fluoro-4-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O2S/c10-8-5-7(18(11,12,13,14)15)3-1-6(8)2-4-9(16)17/h1-5H,(H,16,17)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICENTUPDUJFMBS-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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